1-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a cyclopentanecarboxamide core substituted with thiophene and 1,3,4-oxadiazole moieties. Its structural complexity arises from the integration of two thiophene rings (at positions 2 and 3) and a 1,3,4-oxadiazole scaffold, which collectively influence its electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
1-thiophen-2-yl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-14(16(6-1-2-7-16)12-4-3-8-23-12)17-15-19-18-13(21-15)11-5-9-22-10-11/h3-5,8-10H,1-2,6-7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFADVSPAJFMTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to consolidate the existing literature on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a cyclopentanecarboxamide backbone with thiophene and oxadiazole moieties, which are known for their biological activities.
Cytotoxicity
Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazole have shown promising results in inhibiting the growth of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) with IC50 values indicating potent activity. The incorporation of thiophene rings into these structures has been linked to increased lipophilicity and enhanced interaction with biological targets, leading to improved cytotoxic effects .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 29 |
| This compound | MCF-7 | 35 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, compounds with similar structures have been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax. This shift promotes the activation of caspases involved in the apoptotic process .
Case Study 1: Inhibition of Triple-Negative Breast Cancer (TNBC)
A recent study evaluated a novel oxadiazole derivative similar to our compound and found it significantly inhibited the invasive phenotype of MDA-MB-231 TNBC cells. The study highlighted that treatment with this derivative led to decreased expression of matrix metalloproteinase (MMP)-9 and reduced invasiveness induced by sphingosine-1-phosphate (S1P) . These findings suggest that our compound may also possess similar anti-invasive properties.
Case Study 2: Anti-inflammatory Potential
In addition to its cytotoxic properties, compounds with thiophene and oxadiazole moieties have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This dual action—both anti-cancer and anti-inflammatory—positions them as promising candidates for further drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Thiophene vs. Thiazole Substitution Thiophene rings in the target compound confer higher lipophilicity compared to thiazole-containing analogs (e.g., compounds in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Oxadiazole vs. Ureido Linkers
- The 1,3,4-oxadiazole group in the target compound is a rigid, planar linker that may stabilize π-π stacking interactions. In contrast, ureido groups in analogs (e.g., ) introduce conformational flexibility and stronger hydrogen-bonding capacity, which are critical for enzyme inhibition .
Hexanamide/butanamide backbones in analogs allow for extended conformations, accommodating larger binding pockets .
Research Findings and Limitations
- However, software like SHELX () is widely used for such determinations, suggesting that its structure could be resolved using similar methods .
- Thiophene-oxadiazole hybrids are often explored for antimicrobial or anticancer activity, but extrapolation to this specific compound requires further study.
- Synthetic Challenges : The integration of multiple heterocycles (e.g., thiophene and oxadiazole) may complicate synthesis, requiring regioselective reactions to avoid isomer formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
